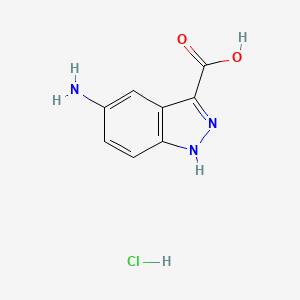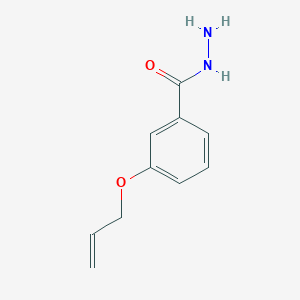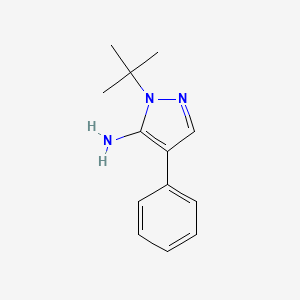
5-Amino-1H-indazol-3-carbonsäurehydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Amino-1H-indazole-3-carboxylic acid hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be relevant to the compound . For instance, the synthesis of 5-amino-1,2,4-triazoles and their derivatives, as well as the structural characterization of transition metal complexes with 3-amino-1H-1,2,4-triazole-5-carboxylic acid, are discussed .
Synthesis Analysis
The synthesis of related compounds involves 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of 5-amino-1,2,4-triazoles from hydrazonoyl hydrochlorides and carbodiimides . Additionally, acylation and cyclization reactions are used to synthesize 3-amino-triazole-5-carboxylic acid from aminoguanidine and oxalic acid, with factors such as material ratio, reaction temperature, and water consumption affecting the yield and purity .
Molecular Structure Analysis
The molecular structures of related compounds are characterized using various spectroscopic techniques, including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . Single crystal X-ray diffraction is used to reveal structural details of transition metal complexes incorporating residues of 3-amino-1H-1,2,4-triazole-5-carboxylic acid .
Chemical Reactions Analysis
The reactivity of related compounds is highlighted by their ability to undergo further chemical transformations. For example, methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride can react with acetic anhydride to yield acetylated products, with the reaction proceeding fully regioselectively under certain conditions . The formation of 1,4,6,7-tetrahydro[1,2,3]triazolo[4,5-e][1,4]diazepine-5,8-diones from 4-(Boc-amino)-1,2,3-triazole-5-carboxylic acids indicates the potential for intramolecular cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are inferred from their spectroscopic, structural, and conformational characteristics. The susceptibility to acetylation and the regioselectivity of reactions are important chemical properties that can be compared across different compounds . The formation of supramolecular architectures through hydrogen bonding in transition metal complexes suggests potential applications in material science .
Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Indazolderivate, einschließlich “5-Amino-1H-indazol-3-carbonsäurehydrochlorid”, werden bei der Synthese von Indolderivaten verwendet . Indole sind bedeutende heterocyclische Systeme in Naturprodukten und Medikamenten und spielen eine entscheidende Rolle in der Zellbiologie . Sie werden als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Erkrankungen im menschlichen Körper eingesetzt .
Kinaseinhibitoren
Indazolderivate gewinnen in der medizinischen Chemie als Kinaseinhibitoren an Bedeutung . “this compound” kann zur Synthese von 1H-indazol-3-carbaldehyden verwendet werden, die wichtige Zwischenprodukte für den Zugang zu einer Vielzahl polyfunktionalisierter 3-substituierter Indazole sind . Diese Verbindungen werden bei der Entwicklung von Tyrosinkinase- und Threoninkinaseinhibitoren eingesetzt .
Synthese von bioaktiven Verbindungen
Indazolderivate werden bei der Synthese von bioaktiven Verbindungen verwendet . Die Aldehydfunktion von 1H-indazol-3-carbaldehyden kann durch Knoevenagel- und Wittig-Kondensationen weiter in Alkene umgewandelt werden oder durch Cyclisierungsreaktionen in heteroaromatische Verbindungen .
Arzneimittelentwicklung
Indazolderivate werden bei der Entwicklung von Medikamenten eingesetzt . So werden sie beispielsweise bei der Synthese von Medikamenten wie Axitinib (Inlyta®), Pazopanib (Votrient®) und Lificiguat verwendet .
Synthese von polyfunktionalisierten 3-substituierten Indazolen
“this compound” kann bei der Synthese von polyfunktionalisierten 3-substituierten Indazolen verwendet werden . Diese Verbindungen haben vielfältige Anwendungen in der medizinischen Chemie .
Synthese von Indazol-3-carboxamid-Derivaten
“this compound” kann bei der Synthese von Indazol-3-carboxamid-Derivaten verwendet werden . Diese Derivate haben vielfältige Anwendungen in der medizinischen Chemie .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-Amino-1H-indazole-3-carboxylic acid hydrochloride is a type of indazole derivative . Indazole derivatives have been found to interact with various targets, including CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular stress responses . Another potential target is the Sphingosine-1 phosphate receptor-1 (S1P1) , which is involved in maintaining endothelial barrier integrity .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets . For instance, they can inhibit CHK1 and CHK2 kinases, potentially leading to cell cycle arrest and apoptosis . They can also activate or desensitize S1P1, influencing endothelial barrier integrity and lymphocyte circulation .
Biochemical Pathways
The biochemical pathways affected by 5-Amino-1H-indazole-3-carboxylic acid hydrochloride are likely to be those involving its targets. For example, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle and trigger apoptosis . The modulation of S1P1 can affect the sphingosine-1-phosphate signaling pathway, influencing endothelial barrier integrity and lymphocyte circulation .
Result of Action
The molecular and cellular effects of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride are likely to be related to its mode of action. For instance, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest and apoptosis . The modulation of S1P1 can influence endothelial barrier integrity and lymphocyte circulation . Some indazole derivatives have shown antitumor activity , suggesting potential therapeutic applications for 5-Amino-1H-indazole-3-carboxylic acid hydrochloride.
Biochemische Analyse
Biochemical Properties
5-Amino-1H-indazole-3-carboxylic acid hydrochloride plays a vital role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling pathways. The interaction between 5-Amino-1H-indazole-3-carboxylic acid hydrochloride and these enzymes can lead to the modulation of cellular processes, including cell growth and differentiation . Additionally, this compound can bind to specific proteins, altering their function and stability, which further influences biochemical pathways .
Cellular Effects
The effects of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Amino-1H-indazole-3-carboxylic acid hydrochloride can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . These changes in gene expression can have downstream effects on cellular metabolism, impacting the production and utilization of metabolites .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, 5-Amino-1H-indazole-3-carboxylic acid hydrochloride has been shown to inhibit protein kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes . These molecular interactions are crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure . In vitro studies have shown that prolonged exposure to 5-Amino-1H-indazole-3-carboxylic acid hydrochloride can lead to sustained changes in cell signaling pathways and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride in animal models can vary with different dosages. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and overall health . At high doses, 5-Amino-1H-indazole-3-carboxylic acid hydrochloride can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy .
Eigenschaften
IUPAC Name |
5-amino-1H-indazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,9H2,(H,10,11)(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEUSLAIRVAUAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)
![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)



![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)
![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)



![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)
![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)